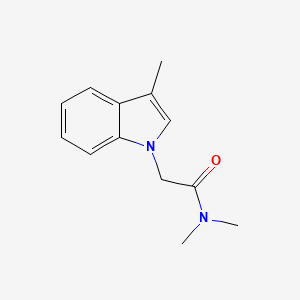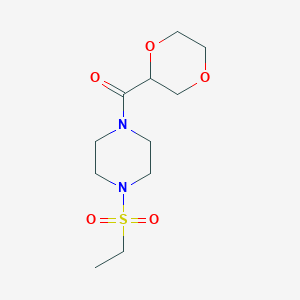![molecular formula C13H15N3O3S B7543011 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mecanismo De Acción
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide selectively inhibits protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide inhibits the phosphorylation of several proteins involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. In addition, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been shown to induce autophagy, a cellular process that promotes the degradation of damaged proteins and organelles. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which reduces the potential for off-target effects. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has limitations in terms of its solubility and bioavailability, which may affect its effectiveness in vivo. Additionally, the high selectivity of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide may limit its potential use in combination therapies.
Direcciones Futuras
There are several future directions for research on 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide. One area of focus is the development of more potent and selective CK2 inhibitors. Additionally, research is needed to determine the optimal dosing and administration of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide for different diseases. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide may also have potential applications in combination therapies with other drugs or in combination with radiation therapy. Finally, research is needed to further understand the mechanisms of action of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide and its potential effects on other cellular processes.
Métodos De Síntesis
The synthesis of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide involves the reaction of 4-aminobutylglyoxaline with 3-cyanothiophene-2-carboxylic acid and subsequent amidation with N-methyl-1,3-propanediamine. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to achieve high yield and purity of 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide.
Aplicaciones Científicas De Investigación
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, 4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide has been shown to inhibit the replication of several viruses, including HIV and HCV.
Propiedades
IUPAC Name |
4-[[(3-cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c14-7-9-1-6-20-10(9)11(17)16-8-13(12(15)18)2-4-19-5-3-13/h1,6H,2-5,8H2,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSNMAKWTBRGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CS2)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)
![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)

![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)

![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)
